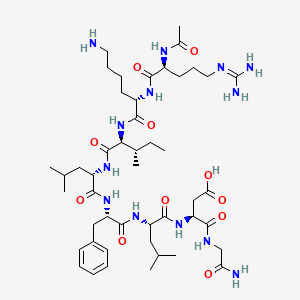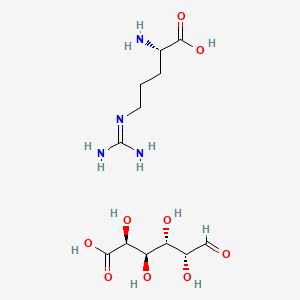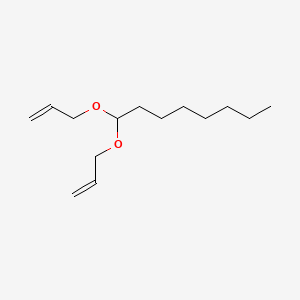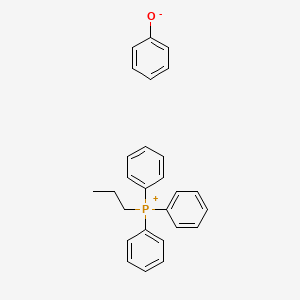
Triphenylpropylphosphonium phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylpropylphosphonium phenolate is a heterocyclic organic compound with the molecular formula C27H27OP and a molecular weight of 398.476442 g/mol It is known for its unique structure, which includes a triphenylpropylphosphonium cation and a phenolate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often require a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
While triphenylpropylphosphonium phenolate is mainly produced for research purposes, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylpropylphosphonium phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate anion can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Quinones derived from the oxidation of phenolate can be reduced back to phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effect of the phenolate anion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated or nitrated phenols
Applications De Recherche Scientifique
Triphenylpropylphosphonium phenolate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of triphenylpropylphosphonium phenolate involves its interaction with cellular membranes and its ability to disrupt membrane integrity . The compound’s cationic nature allows it to target negatively charged components of the membrane, leading to increased permeability and potential cell death. This mechanism is particularly relevant in its antimicrobial activity, where it inhibits fungal respiration and damages the membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylphosphonium chloride
- Triphenylphosphonium bromide
- Tetraphenylphosphonium chloride
Uniqueness
Triphenylpropylphosphonium phenolate stands out due to its phenolate anion, which imparts unique chemical properties such as enhanced reactivity in electrophilic aromatic substitution reactions. Additionally, its ability to act as both a nucleophile and an electrophile makes it a versatile compound in various chemical processes .
Conclusion
This compound is a compound of significant interest in scientific research due to its unique chemical properties and wide range of applications
Propriétés
Numéro CAS |
94231-07-9 |
|---|---|
Formule moléculaire |
C27H27OP |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
triphenyl(propyl)phosphanium;phenoxide |
InChI |
InChI=1S/C21H22P.C6H6O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;7-6-4-2-1-3-5-6/h3-17H,2,18H2,1H3;1-5,7H/q+1;/p-1 |
Clé InChI |
IKIHQYHAXWEILE-UHFFFAOYSA-M |
SMILES canonique |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


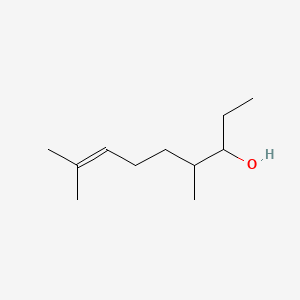

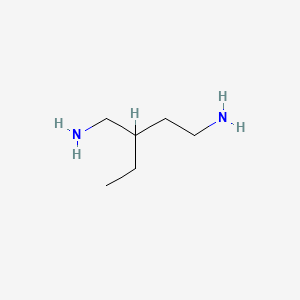

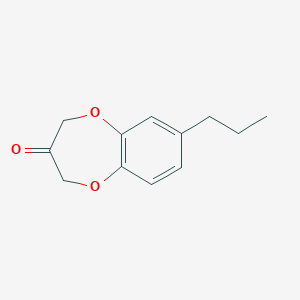
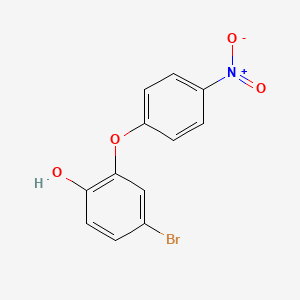
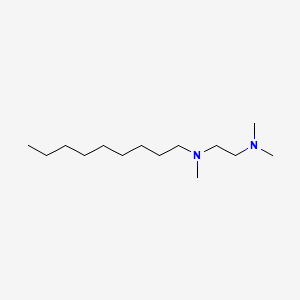
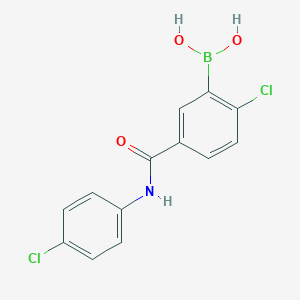


![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
